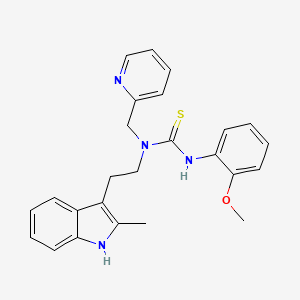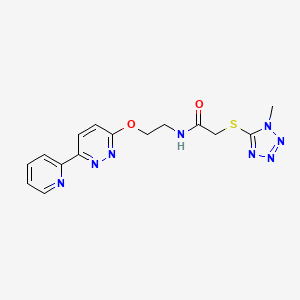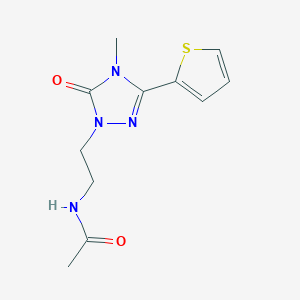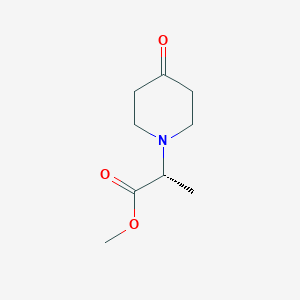
4-(1-Adamantyl)-2-Methylthiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Adamantyl)-2-methylthiazole is a heterocyclic compound with the molecular formula C14H19NS. It features an adamantyl group attached to a thiazole ring, making it a unique structure in organic chemistry. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
4-(1-Adamantyl)-2-methylthiazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Safety and Hazards
Zukünftige Richtungen
There are several future directions for research on adamantane derivatives. One area of interest is their potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another promising direction is the synthesis of novel adamantyl and homoadamantyl-substituted hydroxy acids .
Wirkmechanismus
Target of Action
Adamantane derivatives have been known to exhibit diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The unique structural, biological, and stimulus-responsive properties of these derivatives contribute to their potential as therapeutic agents .
Mode of Action
The mode of action of 4-(1-Adamantyl)-2-methylthiazole involves its interaction with its targets, leading to changes at the molecular level. The adamantane moiety in the compound is known for its high reactivity, which allows it to interact with various biological targets . .
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of biochemical processes due to their unique structural and biological properties
Pharmacokinetics
It’s worth noting that the adamantyl group has relatively good fat solubility, which can greatly increase the membrane permeability of a compound . This suggests that 4-(1-Adamantyl)-2-methylthiazole may have good bioavailability.
Result of Action
The compound’s adamantane moiety is known for its high reactivity, suggesting that it may induce significant changes at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-2-methylthiazole typically involves the reaction of 1-adamantyl bromide with 2-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Adamantyl)-2-methylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The adamantyl group can participate in electrophilic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Lewis acids like aluminum chloride or boron trifluoride.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted adamantyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Adamantane: A parent compound with a similar rigid structure.
2-Methylthiazole: Shares the thiazole ring but lacks the adamantyl group.
1-Adamantylamine: Contains the adamantyl group but differs in its functional groups.
Uniqueness: 4-(1-Adamantyl)-2-methylthiazole is unique due to the combination of the adamantyl group and the thiazole ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, rigidity, and potential biological activity compared to its individual components .
Eigenschaften
IUPAC Name |
4-(1-adamantyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NS/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMPQJTRWLIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)

![4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2490386.png)

![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)
![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)


![N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE](/img/structure/B2490397.png)
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)
